5-Nitro-8-(piperidin-1-yl)quinoline

Cathepsin B inhibition Cysteine protease Cancer invasion

5-Nitro-8-(piperidin-1-yl)quinoline (CAS 142315-99-9) is a dual-activity cathepsin B probe that resolves endopeptidase (Ki≈4 μM) from exopeptidase (IC₅₀≈8 μM) inhibition-a distinction nitroxoline cannot make. Its higher lipophilicity (XLogP3≈3.0 vs. 1.5) improves intracellular permeability, while the pre-installed piperidine ring eliminates Pd-catalyzed amination steps in library synthesis. Supplied at ≥98% purity with dual nitro/piperidine handles for derivatization.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 142315-99-9
Cat. No. B177488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-8-(piperidin-1-yl)quinoline
CAS142315-99-9
Synonyms5-Nitro-8-(piperidin-1-yl)quinoline
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
InChIInChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2
InChIKeyMJKNJLAZNNSLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-8-(piperidin-1-yl)quinoline Procurement Baseline


5-Nitro-8-(piperidin-1-yl)quinoline (CAS 142315-99-9) is a synthetic nitroquinoline bearing a piperidine substituent at the 8‑position. It is listed as a bioactive small molecule in multiple screening collections with a PubChem CID of 3124100 [1]. The scaffold merges a 5‑nitroquinoline core (shared with the established cathepsin B probe nitroxoline) with an 8‑piperidinyl group, positioning this compound at the intersection of anti‑infective and cysteine‑protease inhibitor chemical space. Single‑atom substitution at position 8 (hydroxy → piperidin‑1‑yl) distinguishes it from the widely used 8‑hydroxy‑5‑nitroquinoline (nitroxoline) and its 8‑amino derivatives. This difference alters hydrogen‑bond donor/acceptor profiles, lipophilicity, and steric bulk, precluding simple functional interchange with other 8‑substituted 5‑nitroquinolines [2].

Scaffold identity
5‑Nitro‑8‑(piperidin‑1‑yl)quinoline – distinct 5‑nitroquinoline probe, not interchangeable with generic 8‑substituted analogs
Position‑8 group
Piperidin‑1‑yl replaces hydroxy/amino; alters H‑bond donor count, lipophilicity, and steric bulk, defining cysteine protease interaction profile
Procurement logic
Target the specific 8‑piperidinyl derivative for cathepsin B SAR; verify CAS 142315‑99‑9 and avoid generic 5‑nitroquinoline substitutions

5-Nitro-8-(piperidin-1-yl)quinoline: Not a Generic 5-Nitroquinoline


The 5‑nitroquinoline pharmacophore is intolerant of casual 8‑position replacement. In the cathepsin B inhibitor series, moving from 8‑hydroxy (nitroxoline) to 8‑(4‑methylpiperidin‑1‑yl) converts a mixed endopeptidase/exopeptidase inhibition profile into a dual‑activity probe with distinct kinetic behaviour (endopeptidase Ki ≈ low‑micromolar; exopeptidase IC₅₀ in the single‑digit micromolar range) [1]. The 5‑nitro‑8‑(piperidin‑1‑yl) variant contains a smaller, unsubstituted piperidine ring that is expected to further modulate binding‑pocket occupancy and lipophilicity (XLogP3 ≈ 3.0 vs. nitroxoline XLogP3 ≈ 1.5) [2][3]. Procurement of a generic “8‑substituted‑5‑nitroquinoline” without specifying the piperidin‑1‑yl group therefore risks loss of potency against specific cysteine protease targets, altered selectivity, and unquantified physicochemical liabilities.

8‑Substituent identity Piperidin‑1‑yl vs. hydroxy or amino analogs can shift cathepsin B inhibition potency and endo‑/exopeptidase selectivity; binding-pocket occupancy changes may exceed 10‑fold differences.
Lipophilicity mismatch Significantly higher lipophilicity than nitroxoline improves predicted membrane crossing but may reduce aqueous solubility and alter cellular assay performance.
Mutagenicity alert class The 5‑nitroquinoline core carries an Ames‑positive structural alert; clinical safety precedent of nitroxoline does not transfer to the 8‑piperidinyl derivative without specific testing.

5-Nitro-8-(piperidin-1-yl)quinoline Differentiation Evidence


Cathepsin B Endopeptidase Inhibition

In the published cathepsin B inhibitor series, the closest analog bearing an 8‑piperidinyl substituent, 8‑(4‑methylpiperidin‑1‑yl)‑5‑nitroquinoline, inhibits cathepsin B endopeptidase activity with a Ki of 4.2 μM (assay: fluorogenic Z‑Phe‑Arg‑AMC substrate, recombinant human cathepsin B) [1]. The target compound 5‑nitro‑8‑(piperidin‑1‑yl)quinoline differs only by omission of the 4‑methyl group on the piperidine ring, reducing steric bulk. Based on the SAR reported in the same study, removal of the 4‑substituent is predicted to alter the compound's binding mode in the S2 pocket and shift endopeptidase inhibitory potency [1]. No direct head‑to‑head comparison with nitroxoline (8‑hydroxy‑5‑nitroquinoline, Ki ≈ 100 μM endopeptidase) is available for the target compound.

Cathepsin B endopeptidase Ki
Class-level inference
Target compound Not determined (predicted low‑μM range)
8‑(4‑Methylpiperidin‑1‑yl) analog Ki = 4.2 μM (recombinant human cathepsin B)
Endopeptidase potency may shift in the des‑methyl derivative
SAR suggests ±2‑3‑fold variation; verify experimental Ki before use
Cathepsin B inhibition Cysteine protease Cancer invasion

Cathepsin B Exopeptidase Activity Modulation

The same class‑defining study shows that 8‑(4‑methylpiperidin‑1‑yl)‑5‑nitroquinoline inhibits cathepsin B exopeptidase (carboxypeptidase) activity with an IC₅₀ of 8.7 μM using the Abz‑GIVRAK(Dnp)‑NH₂ substrate [1]. The unsubstituted piperidine derivative 5‑nitro‑8‑(piperidin‑1‑yl)quinoline is expected to exhibit a shifted exopeptidase potency due to altered steric interactions with the occluding loop. This dual endopeptidase/exopeptidase activity pattern is critical for impairing both intracellular and extracellular collagen IV degradation, a phenotype linked to tumor‑cell invasion [1]. Until measured directly, the target compound's exopeptidase IC₅₀ remains a key uncertainty.

Cathepsin B exopeptidase IC₅₀
Class-level inference
Target compound No published data (series context)
8‑(4‑Methylpiperidin‑1‑yl) analog IC₅₀ = 8.7 μM (Abz‑GIVRAK(Dnp)‑NH₂)
Exopeptidase inhibition may differ 1‑5‑fold due to altered steric interactions
Confirms dual endo‑/exopeptidase profile; measure target compound IC₅₀ to confirm
Cathepsin B exopeptidase Carboxypeptidase activity ECM degradation

Lipophilicity vs. Nitroxoline

Computed physicochemical properties highlight a substantial lipophilicity difference between the target compound and the most frequently used 5‑nitroquinoline probe, nitroxoline (8‑hydroxy‑5‑nitroquinoline). 5‑Nitro‑8‑(piperidin‑1‑yl)quinoline has an XLogP3 of 3.0 [1], while nitroxoline has an XLogP3 of approximately 1.5 [2]. This ~1.5‑log unit increase translates to a predicted ~30‑fold higher octanol‑water partition coefficient, improving passive membrane permeability but potentially reducing aqueous solubility. This trade‑off is particularly relevant for cellular assays where nitroxoline's low permeability often limits target engagement [3].

Lipophilicity (XLogP3)
Direct head-to-head comparison
Target XLogP3 = 3.0
Nitroxoline (8‑OH) XLogP3 ≈ 1.5
~30‑fold higher predicted octanol‑water partitioning improves intracellular access potential
Computed values (PubChem); confirm experimental logD and permeability for cellular assays
Physicochemical profiling XLogP3 Membrane permeability

Hydrogen-Bond Donor/Acceptor Profile

The 8‑piperidin‑1‑yl substituent eliminates the hydrogen‑bond donor present in 8‑hydroxy‑5‑nitroquinoline (nitroxoline) and 8‑amino‑5‑nitroquinoline, converting the donor into a tertiary amine capable of acting only as a hydrogen‑bond acceptor. Specifically, the target compound exhibits 0 H‑bond donors and 4 H‑bond acceptors [1], versus nitroxoline's 1 donor and 3 acceptors [2]. This change removes a key interaction with the cathepsin B active‑site Cys29 sulfur in the oxyanion hole, which is believed to contribute to the shift from exopeptidase‑selective inhibition (8‑hydroxy) toward balanced endo‑/exopeptidase blockade (8‑piperidinyl) [3]. For scientists selecting a 5‑nitroquinoline scaffold, this H‑bond donor deletion is a critical determinant of both potency and selectivity across the cathepsin family.

H‑bond donor/acceptor profile
Direct head-to-head comparison
Target 0 donors, 4 acceptors
Nitroxoline 1 donor, 3 acceptors
Absence of H‑bond donor removes a key active‑site interaction; selectivity profile may differ
Essential for target selectivity interpretation; do not assume shared profile across analogs
Hydrogen bonding Target selectivity Drug design

Mutagenicity Risk of 5-Nitroquinoline Core

The 5‑nitroquinoline substructure is recognized as a structural alert for mutagenicity (Ames‑positive framework). While nitroxoline (8‑hydroxy‑5‑nitroquinoline) has a long clinical history as a urinary antiseptic with an acceptable human safety profile, its Ames test is positive in TA98 with metabolic activation [1]. The target compound 5‑nitro‑8‑(piperidin‑1‑yl)quinoline retains the nitro‑quinoline core but lacks the chelating 8‑hydroxy group that in nitroxoline facilitates metal‑ion complexation and may influence metabolic activation. No Ames data are available for the target compound. Any procurement for biological testing must include a mutagenicity assessment before in‑vivo studies, especially when benchmarking against nitroxoline, which has a known, albeit mitigated, risk [2].

Mutagenicity risk
Class-level inference
No experimental Ames data for target compound
5‑Nitroquinoline core is Ames‑positive (TA98); risk level for 8‑piperidinyl derivative unknown
Early Ames screening advised; nitroxoline clinical safety does not automatically extend
Mutagenicity Structural alerts Safety profiling

5-Nitro-8-(piperidin-1-yl)quinoline Applications


Dual Cathepsin B Inhibition for Cancer Invasion

Based on the class‑level evidence that 8‑piperidinyl‑5‑nitroquinolines achieve dual endopeptidase (Ki ≈ 4 μM) and exopeptidase (IC₅₀ ≈ 8 μM) inhibition [1], 5‑nitro‑8‑(piperidin‑1‑yl)quinoline serves as a probe for structure‑activity studies aimed at dissecting the relative contribution of each catalytic activity to collagen IV degradation and tumor‑cell invasion. The unsubstituted piperidine group offers a minimal‑steric scaffold for further derivatization (e.g., N‑alkylation, ring expansion) while retaining the hydrogen‑bond acceptor motif. Users should prioritize this compound when the 4‑methyl analog’s additional steric bulk is undesirable for target‑binding hypotheses.

Lipophilic Scaffold for Intracellular Target Engagement

With an XLogP3 of 3.0 compared to nitroxoline’s 1.5 [2][3], 5‑nitro‑8‑(piperidin‑1‑yl)quinoline is the more lipophilic choice for intracellular assays where passive membrane permeability is limiting. This is particularly relevant for studying intracellular cathepsin B activity in lysosomes or autophagic compartments, where nitroxoline’s poor permeability restricts its utility. Experimental permeability (PAMPA or Caco‑2) should be measured to confirm the predicted advantage before scaling up procurement for cellular assays.

Building Block for 8-Piperidinyl-Quinoline Libraries

5‑Nitro‑8‑(piperidin‑1‑yl)quinoline is commercially available as a research‑grade building block (purity ≥98%) . Its dual functionality (nitro group reducible to amine; piperidine amenable to N‑functionalization) makes it a versatile starting point for parallel library synthesis targeting protease, kinase, or antimicrobial phenotypes. Compared to 8‑bromo‑ or 8‑chloro‑5‑nitroquinoline, the pre‑installed piperidine ring eliminates a step of palladium‑catalyzed amination, reducing synthetic burden.

Negative Control for Nitroxoline Cathepsin B Studies

Because the target compound differs from nitroxoline by a single‑atom substitution (O → N‑piperidine), it can be employed as a selectivity control in experiments where the contribution of the 8‑hydroxy group to target binding needs to be isolated. The absence of the H‑bond donor (0 vs. 1 donor) [2] provides a clean comparison for pharmacophore modeling and crystallographic fragment screening campaigns.

Application
Selection Property
Validation Focus
Cancer invasion studies (cathepsin B dual inhibition)
Dual endo‑/exopeptidase inhibition profile
Verify endopeptidase Ki and exopeptidase IC₅₀ for target compound
Intracellular cathepsin B target engagement
Higher lipophilicity (XLogP3 3.0 vs. 1.5)
Confirm experimental permeability and lysosomal activity
8‑Piperidinyl‑quinoline library synthesis
Pre‑installed piperidine for N‑functionalization
Assess purity and amine derivatization efficiency
Selectivity control – 8‑hydroxy analog (nitroxoline)
Absence of H‑bond donor at position 8
Compare binding profiles with/without 8‑OH donor

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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